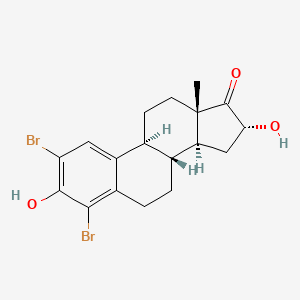

2,4-Dibromo-16a-hydroxyestrone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dibromo-16a-hydroxyestrone is a chemical compound commonly used in scientific research. It is a metabolite of estrone, which is produced through estradiol metabolism . The metabolism proceeds by hydroxylation at one of two mutually exclusive sites at C-2 and C-16a .

Synthesis Analysis

The synthesis of this compound involves multiple steps . The process includes bromination at C-16a of the 17-ketone and controlled alkaline hydrolysis of the 16a-bromoketone . The synthesis process is complex and requires specific conditions for successful completion .Molecular Structure Analysis

The molecular structure of this compound is derived from its parent compound, estrone . It is formed by the hydroxylation of estrone at the C-2 and C-16a positions . The compound exhibits unique properties that make it valuable for studying various biological processes.Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its formation from estrone . The compound is formed through the hydroxylation of estrone at two sites, C-2 and C-16a . The ratio of 2-hydroxyestrone to 16a-hydroxyestrone may be predictive of the risk for developing breast cancer .Aplicaciones Científicas De Investigación

Investigación del Cáncer de Mama

2,4-Dibromo-16a-hydroxyestrone: ha sido estudiado por su posible papel en el cáncer de mama debido a su similitud estructural con los metabolitos de estrógeno que están involucrados en la proliferación de células mamarias y la carcinogénesis . La interacción del compuesto con los receptores de estrógeno y sus efectos sobre el crecimiento celular pueden proporcionar información sobre las vías hormonales que contribuyen al desarrollo del cáncer de mama.

Estudios de Disrupción Endocrina

La capacidad del compuesto para unirse a los receptores de estrógeno sugiere que podría servir como una herramienta para estudiar la disrupción endocrina. Los investigadores pueden usarlo para investigar cómo los productos químicos ambientales con actividad estrogénica podrían influir en el equilibrio hormonal y potencialmente conducir a trastornos como la endometriosis o problemas reproductivos .

Análisis de la Vía Metabólica

This compound: puede utilizarse para estudiar las vías metabólicas que implican el metabolismo del estrógeno. Al examinar las vías de 2-hidroxilación y 16α-hidroxilación, los científicos pueden comprender mejor los procesos metabólicos que regulan los niveles hormonales y sus implicaciones para las enfermedades .

Desarrollo de Marcadores Diagnósticos

Debido a su participación en las vías estrogénicas, este compuesto podría ayudar en el desarrollo de marcadores diagnósticos para enfermedades que se ven influenciadas por los niveles de estrógeno. Por ejemplo, la relación de 2-hydroxyestrona a 16α-hydroxyestrona se considera un posible marcador para el riesgo de cáncer de mama, y los análogos como This compound podrían ayudar a refinar estos marcadores .

Investigación Farmacológica

En farmacología, This compound podría utilizarse para crear derivados que actúen como moduladores selectivos de los receptores de estrógeno. Estos derivados podrían conducir a nuevos fármacos que se dirijan a tejidos o afecciones específicas relacionadas con la actividad estrogénica .

Técnicas de Química Analítica

La estructura única del compuesto lo convierte en un candidato para desarrollar técnicas de química analítica, como la cromatografía líquida de alto rendimiento con espectrometría de masas (LC-MS/MS), para cuantificar los metabolitos de estrógeno en muestras biológicas para investigación clínica .

Mecanismo De Acción

Target of Action

The primary target of 2,4-Dibromo-16a-hydroxyestrone, a metabolite of 2,4-Dibromoestrone , is estrogen receptors (ERs) in various tissues . These receptors play a crucial role in mediating the physiological effects of estrogens, which are critical hormones for various biological processes, including reproductive function and bone health .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them . This binding can trigger a series of cellular responses, including changes in gene expression and cellular proliferation .

Biochemical Pathways

The compound is part of the estrogen metabolic pathway. It is a product of the 16α-hydroxylation pathway, which is one of the two major pathways for estradiol metabolism . This pathway yields the genotoxic 16α-hydroxyestrone (16α-OHE1), which enhances cell growth . In contrast, the alternative pathway, the 2-hydroxylation pathway, yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits cell proliferation .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological processes that are regulated by estrogens. For instance, it has been suggested that increased levels of 16α-hydroxyestrone, a product of the same metabolic pathway, are linked to increased risk for certain cancers . Conversely, increased levels of 2-hydroxyestrone, the product of the alternative pathway, may be associated with decreased risk for these cancers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, certain pesticides have been shown to significantly increase the ratio of 16α-OHE1 to 2-OHE1 metabolites, potentially influencing the risk of estrogen-sensitive diseases . Furthermore, dietary interventions known to influence the risk of certain cancers, such as consumption of flaxseed and soy, can also alter this ratio .

Direcciones Futuras

The future directions for the study of 2,4-Dibromo-16a-hydroxyestrone are likely to focus on its role in breast cancer risk . The ratio of 16a-hydroxyestrone to 2-hydroxyestrone may provide a marker for the risk of breast cancer . Assays of this ratio, which can be measured in spot urines, may prove useful for a variety of in vitro and in vivo studies bearing on breast cancer risk .

Análisis Bioquímico

Biochemical Properties

2,4-Dibromo-16a-hydroxyestrone is a metabolite of 2,4-Dibromoestrone . It plays a crucial role in estrogen metabolism, which proceeds via two mutually exclusive pathways: one pathway yields the weakly estrogenic 2-hydroxyestrone (2-OHE1), which inhibits breast cell proliferation . In contrast, the alternative pathway yields the genotoxic 16a-hydroxyestrone (16OHE1), which enhances breast cell growth .

Cellular Effects

The cellular effects of this compound are closely related to its estrogenic properties. It has been suggested that the relative importance of estrogen-metabolising pathways may affect the risk of estrogen-dependent tumours including endometrial cancer . The 2-hydroxyestrone:16a-hydroxyestrone (2-OHE1:16a-OHE1) ratio is inversely associated with endometrial cancer risk in postmenopausal women .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with estrogen receptors in target tissues. It can act to regulate the amount of activated nuclear receptors by converting steroid hormones into active or inactive metabolites . These actions of this compound resemble a molecular switch that could be modulated to control the growth of hormonally dependent cancers of the breast and prostate .

Temporal Effects in Laboratory Settings

Metabolic Pathways

This compound is involved in the metabolism of estrogens. It is a product of the 16a-hydroxylation pathway of estrogen metabolism . This pathway is known to yield genotoxic metabolites that enhance breast cell growth .

Propiedades

IUPAC Name |

(8R,9S,13S,14S,16R)-2,4-dibromo-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Br2O3/c1-18-5-4-8-9(12(18)7-14(21)17(18)23)2-3-10-11(8)6-13(19)16(22)15(10)20/h6,8-9,12,14,21-22H,2-5,7H2,1H3/t8-,9+,12-,14+,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPNAPKUXFXZOQ-GYYZZVMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C(C(=C(C=C34)Br)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20Br2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R,5R,7S,10R,11S,14S,15S,16S,18S,19S)-15-(3-Hydroxy(1,2,3-13C3)propyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecane-5,7,15-triol](/img/structure/B563851.png)

![[[4-[2-(Cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5](/img/structure/B563855.png)

![1-Isothiocyanato-3-[2-[2-(3-isothiocyanatopropoxy)ethoxy]ethoxy]propane](/img/structure/B563856.png)